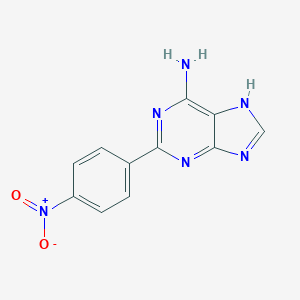

2-(p-Nitrophenyl)adenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109875-50-5 |

|---|---|

Molecular Formula |

C11H8N6O2 |

Molecular Weight |

256.22 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-7H-purin-6-amine |

InChI |

InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |

InChI Key |

LNLVLKGOVNENAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |

Other CAS No. |

109875-50-5 |

Synonyms |

2-(PARA-NITROPHENYL)-ADENINE |

Origin of Product |

United States |

Synthetic Methodologies for 2 P Nitrophenyl Adenine and Its Derivatives

Direct Synthesis Approaches to 2-(p-Nitrophenyl)adenine

The formation of the this compound scaffold can be achieved through several distinct synthetic pathways. These methods either build the purine (B94841) ring system from acyclic precursors in the presence of the nitrophenyl moiety or introduce the p-nitrophenyl group onto a pre-existing adenine (B156593) or adenine precursor.

Reactions Involving Adenine and p-Nitrophenyl Precursors

While direct, single-step synthesis from adenine is not prominently documented, established methods in purine chemistry suggest plausible and effective routes. One such approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. fujifilm.comorganic-chemistry.orgresearchgate.net This reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl compounds. organic-chemistry.orgresearchgate.net In a hypothetical application for this synthesis, a 2-halopurine, such as 2-chloroadenine, would be reacted with (4-nitrophenyl)boronic acid. fujifilm.comthermofisher.com The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org

A confirmed, albeit indirect, method to produce this compound involves the hydrolysis of its corresponding nucleoside, 2-(p-Nitrophenyl)-adenosine. In this procedure, 2-(p-Nitrophenyl)-adenosine is suspended in 2N hydrochloric acid and heated. oup.com This process cleaves the glycosidic bond, releasing the free purine base, which can then be isolated by filtration. A notable yield of 87% has been reported for this hydrolysis step. oup.com

Synthesis from 5-Amino-4-amidino-imidazoles and Nitro-benzaldehydes

A robust and frequently cited method for synthesizing 2-(nitrophenyl)adenine derivatives involves the cyclization of 5-amino-4-amidino-imidazole precursors with substituted nitro-benzaldehydes. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.comscholaris.ca This approach builds the pyrimidine (B1678525) portion of the purine ring system onto the imidazole (B134444) starting material. The reaction conditions can be optimized, for instance, by using an excess of triethylamine (B128534) as a base in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) at 80 °C, leading to the isolation of products in moderate to excellent yields. cdnsciencepub.com

| Reactant 1 (Imidazole) | Reactant 2 (Aldehyde) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5-Amino-4-amidino-imidazole derivative | 4-Nitrobenzaldehyde | 17.5 | 62 |

| 5-Amino-4-amidino-imidazole derivative | 2-Nitrobenzaldehyde | 2-22 | Moderate to Excellent |

| 5-Amino-4-amidino-imidazole derivative | 3-Nitrobenzaldehyde | 2-22 | Moderate to Excellent |

Derivatization Strategies for this compound Analogs

Once synthesized, this compound serves as a versatile intermediate for the creation of a variety of analogs. Key derivatizations include the reduction of the nitro group to an amine and the attachment of sugar moieties to form nucleosides and nucleotides.

Conversion to 2-(Aminophenyl)adenine Derivatives

The nitro group of 2-(nitrophenyl)adenine derivatives can be readily converted to an amino group through chemical reduction. A classical and effective method employs iron powder and acetic acid in 70% aqueous ethanol. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com This procedure is chemoselective and compatible with various other functional groups that may be present on the adenine or phenyl rings, such as ethers and halides. cdnsciencepub.comcdnsciencepub.comscholaris.ca The resulting 2-(aminophenyl)adenine derivatives are typically isolated in very good to excellent yields through simple filtration and extraction procedures. cdnsciencepub.com

| Starting Material | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| 2-(Nitrophenyl)adenine derivatives | Iron powder/Acetic acid | 70% aqueous ethanol | Very good to excellent |

Synthesis of Nucleoside and Nucleotide Analogs of this compound

The synthesis of nucleoside analogs of this compound is a critical step toward creating biologically relevant molecules. A common strategy involves the cyclization of an imidazole nucleoside precursor with a p-nitrophenyl-containing reagent. For example, 2-(p-Nitrophenyl)-adenosine can be synthesized by reacting a protected 5-amino-4-cyanoimidazole riboside with p-nitrobenzonitrile in methanolic ammonia (B1221849) at high temperature in a sealed steel tube. oup.com

Once the nucleoside is formed, it can be further converted into nucleotide analogs through phosphorylation. This typically involves reacting the nucleoside with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in an appropriate solvent. nih.govumich.edu The resulting monophosphate can then be converted to diphosphates and triphosphates using established enzymatic or chemical methods. rsc.org

A specific and important analog is 2-(p-Nitrophenyl)-2'-deoxyadenosine (B217605). Its synthesis showcases a multi-step strategy starting from a 2'-deoxynucleoside precursor. oup.com The synthesis begins with the protection of the 3' and 5' hydroxyl groups of a 5-amino-4-cyanoimidazole 2'-deoxynucleoside. A common protecting group for this purpose is the tetraisopropyldisiloxanyl (TIPDS) group. The protected intermediate is then cyclized with p-nitrobenzonitrile in ethanolic ammonia at 170°C. The final step is the removal of the TIPDS protecting group using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to yield the target compound. oup.com

| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Amino-4-cyanoimidazole 2'-deoxynucleoside | TIPDSCI₂, Pyridine | 3',5'-O-TIPDS protected nucleoside | 74 |

| 2 | Protected nucleoside from Step 1 | p-Nitrobenzonitrile, Ethanolic NH₃, 170°C | 2'-Deoxy-3',5'-O-TIPDS-2-(p-nitrophenyl)-adenosine | 84 |

| 3 | Product from Step 2 | Tetrabutylammonium fluoride, THF | 2-(p-Nitrophenyl)-2'-deoxyadenosine | Good |

Photolabile 1-(2-nitrophenyl)ethyl Phosphate (B84403) Esters of Adenine Nucleotide Analogs

A significant application of nitrophenyl chemistry in nucleotide science is the creation of "caged" compounds, which are biologically inactive molecules that can be activated by light. A prime example is P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate, commonly known as caged ATP. lookchem.combiosyn.com This molecule is not a derivative of this compound, but rather an adenosine (B11128) molecule modified at its terminal phosphate group with a photolabile 1-(2-nitrophenyl)ethyl (NPE) group. lookchem.combiosyn.comacs.org

The synthesis of these analogs is achieved through the selective alkylation of the terminal phosphate group of molecules like ATP, or its analogs such as ATP(γS), using 1-(2-nitrophenyl)diazoethane. lookchem.comacs.org This method allows for the attachment of the NPE caging group, rendering the nucleotide temporarily inert.

Upon exposure to UV light (photolysis), the NPE group is cleaved, releasing the active nucleotide (e.g., ATP), a proton (H⁺), and 2-nitrosoacetophenone. lookchem.comacs.org The kinetics of this release are rapid, occurring on a millisecond timescale, which allows for precise temporal control over biological processes initiated by the released nucleotide. acs.orgresearchgate.net The quantum yields for the photolysis of these NPE-phosphate esters are typically high, in the range of 0.49 to 0.63. lookchem.com This efficient, light-triggered release mechanism makes caged nucleotides powerful tools for studying the dynamics of ATP-dependent cellular processes. lookchem.combiosyn.com

Incorporation into Guanine (B1146940) Analogs

Nitrophenyl-containing moieties also serve as crucial building blocks in the synthesis of modified guanine analogs. Specifically, N²-protected-O⁶-[2-(p-nitrophenyl)ethyl]guanine derivatives are versatile reagents for creating 9-substituted guanine structures, which are of interest in the development of various nucleic acid-based compounds. ffame.orgtandfonline.comtandfonline.com

Key intermediates such as N²-acetyl-O⁶-(2-(p-nitrophenyl)ethyl)guanine and N²-isobutyryl-O⁶-[2-(p-nitrophenyl)ethyl]guanine have been developed for this purpose. tandfonline.comtandfonline.com These compounds can be synthesized on a large scale from guanine. ffame.org The 2-(p-nitrophenyl)ethyl group at the O⁶ position serves as a protecting group that directs alkylation specifically to the N⁹ position, preventing the formation of undesired N⁷ isomers. ffame.orgtandfonline.com

The primary synthetic application of these building blocks is in the Mitsunobu reaction. ffame.orgtandfonline.comtandfonline.com In this reaction, the protected guanine derivative is coupled with a primary or secondary alcohol (including various carbocyclic alcohols) to exclusively form the desired 9-substituted guanine analog. ffame.orgtandfonline.comtandfonline.com The 2-(p-nitrophenyl)ethyl protecting group can then be cleanly removed under basic conditions, for instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the final product. ffame.org This methodology has proven effective for synthesizing a wide range of carbocyclic guanosine (B1672433) analogs. ffame.orgtandfonline.com

Table 1: Synthesis of 9-Substituted Guanine Analogs using Mitsunobu Reaction This table summarizes the key components and outcomes of the Mitsunobu reaction for synthesizing guanine analogs.

View Data

| Guanine Building Block | Reaction Type | Alcohol Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| N²-isobutyryl-O⁶-[2-(p-nitrophenyl)ethyl]guanine | Mitsunobu | Carbocyclic alcohols | Triphenylphosphine, DEAD | 9-substituted carbocyclic guanosine analogs | ffame.org |

| N²-acetyl-O⁶-(2-(p-nitrophenyl)ethyl)guanine | Mitsunobu | Primary or secondary alcohols | Triphenylphosphine, DEAD | 9-substituted guanine derivatives | tandfonline.comtandfonline.com |

Generation of Chemically Reactive Adenosine Derivatives for Site-Specific Modification

Structure-based drug design has led to the creation of chemically reactive adenosine derivatives capable of covalently modifying their target receptors. nih.govnih.gov This approach has been successfully applied to the A₂A adenosine receptor (A₂AAR), a G protein-coupled receptor (GPCR). nih.govresearchgate.net The strategy involves designing a ligand that binds to the receptor with high affinity and then forms a stable, covalent bond with a nearby amino acid residue. nih.gov

In one such design, a reactive 2-nitrophenyl active ester was attached to the C2 position of an adenosine agonist via an elongated linker chain. nih.govnih.govresearchgate.net This modification was based on the X-ray crystal structure of the A₂AAR, which indicated that the C2 position provides an accessible vector to the extracellular space of the receptor. nih.govcore.ac.uk The purpose of this design is the irreversible transfer of a terminal acyl group from the ligand to a nucleophilic amino group on the receptor, such as the epsilon-amino group of a lysine (B10760008) residue. nih.govresearchgate.net

Table 2: Research Findings on Reactive Adenosine Derivatives for A₂AAR This table outlines the key findings from the study on site-specific modification of the A₂AAR.

View Data

| Feature | Description | Finding | Reference |

|---|---|---|---|

| Ligand Design | A selective A₂AAR agonist was modified at the C2 position with a linker terminating in a 2-nitrophenyl active ester. | The design facilitates irreversible acyl group transfer to a nucleophile on the A₂AAR. | nih.govacs.org |

| Target Identification | In silico docking studies predicted potential sites for covalent modification. | Lysine residues in the second extracellular loop (EL2) were identified as likely targets. | nih.govresearchgate.net |

| Experimental Validation | Site-directed mutagenesis was used to confirm the specific residue involved. | Mutagenesis studies indicated that Lysine 153 (K153), but not K150, is essential for the covalent modification by an O-acetyl derivative (MRS5854). | nih.govresearchgate.net |

| Outcome | Preincubation with the reactive derivatives led to an irreversible loss of radioligand binding. | The covalent modification by the reactive adenosine derivatives was stable and prevented subsequent ligand binding. | nih.govnih.gov |

This work represents the first structure-based, targeted covalent modification of the A₂AAR. nih.govacs.org The development of such reactive derivatives provides valuable chemical tools for receptor imaging, structural biology, and the discovery of new therapeutic agents. nih.govnih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis in Structural Determination

Spectroscopy is fundamental to the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/UV-Visible (UV-Vis) spectroscopy provide detailed insights into molecular structure, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 2-(p-Nitrophenyl)adenine, ¹H NMR (proton NMR) is particularly informative for assigning the positions of hydrogen atoms, which helps to confirm the substitution pattern on both the adenine (B156593) core and the phenyl ring.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in a solution of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The D₂O is added to exchange with and suppress the signals from labile protons, such as those on the amine group (-NH₂), simplifying the spectrum. The analysis revealed key signals that confirm the structure. A multiplet observed at approximately 8.37 ppm is characteristic of the four protons on the para-substituted phenyl ring. oup.com Furthermore, a singlet appearing at 8.42 ppm corresponds to the proton at the 8-position (C8-H) of the adenine ring. oup.com The integration of these signals, showing a 4:1 proton ratio, is consistent with the proposed structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 8.37 | Multiplet (m) | 4H | Phenyl group protons | oup.com |

| 8.42 | Singlet (s) | 1H | C8-H of adenine ring | oup.com |

Spectrum recorded in DMSO-d₆ + D₂O.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and aiding in the determination of its molecular formula. For this compound, the expected molecular formula is C₁₁H₈N₆O₂. nih.gov

Electron impact mass spectrometry analysis of related nitrophenyl-adenine compounds has shown clear molecular ion peaks (M+). oup.com For this compound, the calculated molecular weight is 256.22 g/mol . nih.gov Mass spectrometry would be expected to show a prominent molecular ion peak at m/z 256, confirming the mass of the parent molecule and validating the successful synthesis of the target compound. oup.comnih.gov

Table 2: Molecular and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈N₆O₂ | nih.gov |

| Molecular Weight | 256.22 g/mol | nih.gov |

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrations include:

N-H stretching: From the primary amine (-NH₂) group on the adenine ring, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

C=N and C=C stretching: A series of bands in the 1500-1650 cm⁻¹ region, arising from the purine (B94841) and phenyl rings.

N-O stretching: Strong, characteristic bands for the nitro group (-NO₂), typically found near 1500-1550 cm⁻¹ (asymmetric stretch) and 1335-1385 cm⁻¹ (symmetric stretch). The IR spectrum of pure adenine shows characteristic absorptions for its purine and amine groups, which would also be present in the derivative. nist.gov

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its two aromatic systems: the purine ring and the nitrophenyl ring. The conjugation between these two rings can shift the absorption maxima to longer wavelengths (a bathochromic shift). Furthermore, the presence of the nitro group introduces the possibility of an intramolecular charge-transfer band, where electron density moves from the electron-rich adenine-phenyl system to the electron-withdrawing nitro group upon absorption of light. researchgate.net This type of transition often occurs at longer wavelengths and can extend into the visible region of the spectrum. du.edu.eg Studies on related compounds note UV absorption around 280 nm. tandfonline.com

Mass Spectrometry for Molecular Weight Confirmation

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. While a specific crystal structure for this compound is not detailed in the reviewed literature, the structures of its parent component, adenine, and related nitrophenyl compounds provide a strong basis for predicting its solid-state architecture.

Anhydrous adenine crystallizes in a layered structure, forming a robust hydrogen-bonding network. researchgate.netsoton.ac.uk Specifically, adenine molecules form pairs via N-H···N hydrogen bonds, creating a "sheet" motif. researchgate.net These sheets then stack on top of one another, stabilized by π-π interactions between the aromatic purine rings. researchgate.net

For this compound, it is highly probable that this fundamental hydrogen-bonding pattern of the adenine moieties would be preserved, leading to the formation of similar planar sheets. The p-nitrophenyl group, a bulky substituent at the 2-position, would likely project out from these sheets. The orientation of this group would be influenced by steric factors and potential intermolecular interactions, such as π-π stacking with adjacent nitrophenyl rings or with the purine systems of neighboring sheets. Crystal structures of other molecules containing p-nitrophenyl groups show that the nitro group can have significant resonance interaction with the phenyl ring. cdnsciencepub.com This planarity would facilitate stacking interactions, which are a common feature in the crystal packing of aromatic molecules.

Biological Activities and Associated Mechanisms

Mutagenic Properties and DNA Interaction

The compound 2-(p-nitrophenyl)adenine has demonstrated notable mutagenic activity in various assays. Its ability to induce genetic mutations has been a subject of scientific investigation, revealing specific patterns of activity and potent effects in both bacterial and eukaryotic systems.

Ames Salmonella Assay Outcomes and Strain Specificity (TA98, TA100)

In the Ames Salmonella assay, a widely used test for assessing the mutagenic potential of chemical compounds, this compound (7p) has been shown to be a potent mutagen. nih.govoup.comoup.comnih.gov This activity is observed in both Salmonella typhimurium strains TA98 and TA100 without the need for metabolic activation by an S9 fraction. nih.govoup.comoup.comnih.gov The TA98 strain is designed to detect frameshift mutations, while the TA100 strain detects base-pair substitutions. oup.comevotec.com The positive result in both strains indicates that this compound can induce both types of genetic alterations. nih.govoup.comoup.comnih.gov

The mutagenicity of this compound was discovered during the investigation of a crude preparation of 2-phenyladenosine, which was found to be mutagenic. nih.govoup.com Further purification and analysis revealed that 2-phenyladenosine itself was non-mutagenic, but the mutagenic principles were contaminating 2-(m- and p-nitrophenyl)-adenosines. nih.govoup.com

Interactive Table: Ames Test Results for this compound and Related Compounds

| Compound | S. typhimurium Strain TA98 | S. typhimurium Strain TA100 | Metabolic Activation (S9) |

|---|---|---|---|

| This compound (7p) | Strong Mutagen | Strong Mutagen | Not Required |

| 2-(m-Nitrophenyl)adenine (7m) | Less Mutagenic | Selective Mutagen | Not Required |

| 2-(p-Nitrophenyl)-2'-deoxyadenosine (B217605) (15p) | Very Strong Mutagen | Very Strong Mutagen | Not Required |

| 2-(p-Nitrophenyl)adenosine (5p) | Strong Mutagen | Strong Mutagen | Not Required |

Mutagenic Potency Comparative Studies (e.g., vs. 4-nitroquinoline (B1605747) N-oxide)

Comparative studies have highlighted the significant mutagenic potency of compounds related to this compound. Specifically, 2-(p-nitrophenyl)-2'-deoxyadenosine (15p), a closely related nucleoside, was found to be the most potent among the tested 2-nitrophenyladenines in reverting strains TA98 and TA100. oup.com Its activity in the TA98 strain was one order of magnitude greater than that of 4-nitroquinoline N-oxide, a well-known potent mutagen. nih.govoup.comoup.comnih.gov The order of mutagenic potency was determined to be 2-(p-nitrophenyl)-2'-deoxyadenosine (15p) > this compound (7p) > 2-(p-nitrophenyl)adenosine (5p). nih.govoup.comnih.gov

Mechanisms of DNA and RNA Interaction Leading to Mutagenesis

While the precise high-resolution mechanism of DNA and RNA interaction for this compound is not extensively detailed in the provided search results, the mutagenic activity of base analogs typically involves their conversion into corresponding 2'-deoxynucleoside 5'-triphosphates by cellular metabolism. oup.com These triphosphate derivatives can then be incorporated into DNA chains during replication, leading to mutations. oup.com The aromatic nitro group in this compound is a key feature, as many aromatic nitro compounds are known to be mutagenic. oup.com The interaction of such compounds with DNA can disrupt its normal structure and function, leading to errors in replication and transcription. researchgate.net DNA intercalating agents, for instance, insert themselves between the base pairs of the DNA double helix, causing structural distortion and potentially leading to cell death. researchgate.net

Mutagenicity in Eukaryotic Cell Lines (e.g., mouse FM3A)

The mutagenic activity of this class of compounds is not limited to prokaryotic systems. The related compound, 2-(p-nitrophenyl)-2'-deoxyadenosine (15p), has also demonstrated mutagenicity in the mouse FM3A cell line in culture. nih.govoup.comnih.gov This finding indicates that the compound can induce mutations in eukaryotic cells, suggesting its potential to affect the genetic material of higher organisms.

Adenosine (B11128) Receptor Modulation

In addition to its mutagenic properties, the general class of 2-aryladenine derivatives has been explored for its interaction with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. diva-portal.org

Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Research on a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives, which share the 2-aryladenine scaffold, has shown that these compounds can act as potent antagonists at human A1, A2A, A2B, and A3 adenosine receptor subtypes. diva-portal.orgresearchgate.net The affinity and selectivity of these compounds are influenced by the substitutions at the C-2, C-6, and N-9 positions of the purine (B94841) ring. diva-portal.org

For instance, some 2-aryl-6-morpholinopurine derivatives displayed high affinity and selectivity for the A1 and A3 receptors. diva-portal.org Others acted as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. diva-portal.org The presence of a methyl group at the N-9 position generally led to lower potency but higher selectivity, whereas the 9H-purine derivatives were typically more potent but less selective. diva-portal.org While specific binding data for this compound itself is not detailed, the broader studies on 2-aryladenine derivatives suggest that this chemical scaffold is a promising starting point for developing selective adenosine receptor antagonists. diva-portal.orgresearchgate.net

Interactive Table: Adenosine Receptor Antagonist Activity of 2-Aryl-6-morpholinopurine Derivatives

| Compound Type | Receptor Subtype(s) | Activity |

|---|---|---|

| 2-Aryl-6-morpholinopurines | A1, A3 | Potent and selective antagonists |

| 2-Aryl-6-morpholinopurines | A1/A2A, A1/A2B, A1/A3 | Dual antagonists |

| 9-Methylpurine derivatives | Various | Generally less potent, more selective |

Agonist and Antagonist Activities

Derivatives incorporating the this compound structure have been engineered primarily as agonists for adenosine receptors, particularly the A₂A subtype (A₂AAR). acs.orgnih.govresearchgate.net These molecules are often built upon the scaffold of known selective A₂AAR agonists, such as CGS21680, to create chemically reactive tools for studying receptor function. nih.govnih.govnih.gov The design strategy aims to produce high-affinity ligands that act as A₂AAR selective agonists, which can then bind to the receptor in an irreversible manner. nih.govresearchgate.net

The fundamental purpose of these engineered compounds is not just to act as a simple agonist but to function as a reactive probe that covalently modifies the receptor. researchgate.netnih.gov Following preincubation with a derivative containing an active ester, membranes expressing the A₂AAR showed a significant loss in their ability to bind both agonist and antagonist radioligands, a key indicator of irreversible agonist activity. acs.orgresearchgate.net For instance, one study noted that after treatment, only 19% of agonist binding and 11% of antagonist binding remained. researchgate.net This contrasts with reversible agonists, where binding function is restored after washing. researchgate.net

Table 1: Receptor Binding and Activity Profile of a Reactive Adenosine Derivative (Compound 3a/MRS5854)

| Parameter | Receptor Subtype | Value/Observation | Source(s) |

|---|---|---|---|

| Binding Affinity (Ki) | Human A₂A | 15.1 nM | researchgate.net |

| Receptor Selectivity | A₂A vs A₁ & A₃ | High | researchgate.net |

| Functional Activity | A₂A Receptor | Agonist | acs.orgnih.govresearchgate.net |

| Binding Characteristic | A₂A Receptor | Irreversible; Covalent | acs.orgnih.govresearchgate.net |

Site-Specific Covalent Modification of Adenosine Receptors

A key application of this compound derivatives is the site-specific and permanent modification of adenosine receptors. acs.orgnih.gov These compounds are designed as chemically reactive agonists that first bind to the receptor with high affinity and then form a covalent bond within the binding cavity. nih.govnih.govfigshare.com This approach has been instrumental in probing the structure and function of G protein-coupled receptors (GPCRs) like the A₂AAR. researchgate.netfigshare.com The design typically involves attaching a nitrophenyl active ester to the C2 position of the adenine (B156593) core via a flexible linker, creating a molecule capable of acylating the receptor protein. acs.orgnih.govresearchgate.net

The covalent modification is highly specific, targeting particular nucleophilic amino acids within the receptor structure. acs.orgnih.gov Research has focused on the second extracellular loop (EL2) of the A₂AAR, a region known to be important for ligand recognition. acs.orgnih.gov Computational docking models predicted that the reactive ester group would be positioned in proximity to two lysine (B10760008) residues in this loop: Lys150 and Lys153. acs.orgresearchgate.netfigshare.com

To validate these predictions, site-directed mutagenesis studies were performed. acs.orgresearchgate.net These experiments demonstrated that Lys153 is the essential residue for the covalent interaction. acs.orgnih.govnih.govfigshare.com When Lys153 was mutated to a non-nucleophilic amino acid like alanine (B10760859) (K153A), the receptor was largely protected from irreversible inhibition by the compound. acs.orgnih.gov Conversely, mutating the nearby Lys150 residue (K150A) did not prevent the covalent modification, confirming that Lys153 is the specific site of acylation. acs.orgnih.gov

The mechanism of covalent modification involves the irreversible transfer of a terminal acyl group from the reactive ligand to the nucleophilic amine of the target amino acid, Lys153. acs.orgnih.govresearchgate.net The 2-nitrophenyl ester component of the molecule is designed to be an efficient leaving group, facilitating the acylation reaction once the ligand is bound within the receptor's active site. nih.gov

The irreversible nature of this interaction is a hallmark of covalent bond formation. acs.orgnih.gov This was experimentally verified through wash-out procedures. acs.orgresearchgate.net Membranes expressing the A₂AAR were pre-incubated with the reactive compound and then washed extensively to remove any non-covalently bound ligand. acs.orgnih.gov The subsequent inability of these washed membranes to bind radiolabeled agonists or antagonists demonstrated that the receptor had been permanently modified and its binding site was persistently occupied or altered. acs.orgnih.govresearchgate.net

Targeting Nucleophilic Amino Acids (e.g., Lys153) on A2AAR

Enzyme Interactions and Inhibition

Effects on Adenosine Triphosphatase (ATPases)

Direct studies detailing the interaction of this compound with adenosine triphosphatases (ATPases) are not prominent in the available literature. However, structurally related compounds containing a p-nitrophenyl group are well-established tools for investigating ATPase function.

Specifically, p-nitrophenyl phosphate (B84403) (pNPP) is widely used as a chromogenic substrate to measure the K⁺-dependent phosphatase activity of the Na⁺/K⁺-ATPase and other P-type ATPases. researchgate.netphysiology.org This partial reaction is believed to reflect the dephosphorylation step of the enzyme's catalytic cycle. physiology.org Furthermore, photoaffinity analogs such as 3'-O-[3-(4-azido-2-nitrophenyl)propionyl]-ADP have been used to probe the nucleotide-binding sites on mitochondrial F1-ATPase. nih.gov This analog acts as a competitive inhibitor and, upon photoirradiation, covalently labels the enzyme, leading to its inactivation. nih.gov These examples show that the nitrophenyl moiety is a useful chemical entity for studying the binding and catalytic sites of various ATPases, though specific data on this compound itself is lacking. researchgate.netnih.gov

Purine Metabolism Enzyme Interactions

As a derivative of adenine, this compound is structurally related to the core components of the purine metabolic pathway. musculoskeletalkey.commdpi.com This intricate network involves both de novo synthesis and salvage pathways to maintain a cellular pool of purine nucleotides like ATP and GTP. musculoskeletalkey.commdpi.com Key enzymes in this process include phosphoribosyl pyrophosphate (PRPP) synthetase, which catalyzes a rate-limiting step in de novo synthesis, and salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine phosphoribosyltransferase (APRT). musculoskeletalkey.commdpi.com Other crucial enzymes are involved in purine degradation, such as adenosine deaminase (ADA) and xanthine (B1682287) oxidase (XOD). mdpi.com

Despite the structural relationship, specific research detailing the interactions of this compound with these central purine metabolism enzymes is not described in the surveyed scientific literature. Its primary characterization has been as a ligand for adenosine receptors rather than as a substrate or inhibitor for enzymes of purine biosynthesis or catabolism.

Other Investigated Biological Potentials (Mechanistic Research)

Antiviral Properties

Currently, there is a limited amount of publicly available research specifically investigating the antiviral properties of this compound. While various adenine derivatives have been a significant focus of antiviral research, leading to the development of several antiviral drugs, specific studies detailing the efficacy and mechanisms of this compound against viral pathogens were not prominent in the reviewed literature. researchgate.netnih.govmdpi.com The broader class of adenine analogues has shown activity against a range of viruses, often by acting as chain terminators in viral DNA or RNA synthesis. researchgate.netmdpi.com However, without direct studies, the specific antiviral potential of this compound remains an area for future investigation.

Anticancer Research

The primary focus of anticancer research related to this compound has been on its mutagenic activity. A significant study demonstrated that adenine derivatives possessing a p-nitrophenyl group directly attached to the purine ring, including this compound, exhibit direct mutagenicity in Salmonella typhimurium strains TA98 and TA100. nih.gov This mutagenic effect is believed to be a crucial aspect of its potential anticancer properties, as many cytotoxic anticancer drugs function by inducing DNA damage in cancer cells. iiarjournals.orgmdpi.com

The mutagenicity of this compound is thought to be linked to the coplanar nature of the nitrophenyl and purine rings. nih.gov The presence of the nitro group is considered essential for this activity. nih.gov The compound's high mutagenic potency has been compared to that of 2-nitrofluorene. nih.gov The mechanism of action is suggested to involve the potential of the compound to act as an intercalating agent, thereby disrupting DNA replication and leading to cell death. nih.gov This property is a hallmark of many established chemotherapeutic agents. mdpi.com

Further research into other nitrophenyl-containing compounds has shown that they can induce cytotoxicity in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. wu.ac.thresearchgate.net While these studies were not conducted on this compound itself, they provide a mechanistic framework for how the p-nitrophenyl moiety might contribute to anticancer effects.

Table 1: Mutagenicity of (p-Nitrophenyl)adenine Derivatives

| Compound | Mutagenic Activity in S. typhimurium TA98 & TA100 | Reference |

|---|---|---|

| This compound | Directly mutagenic | nih.gov |

| 8-(p-Nitrophenyl)adenine | Directly mutagenic | nih.gov |

| 9-(p-Nitrophenyl)adenine | Directly mutagenic | nih.gov |

| N6-(p-Nitrophenyl)adenine | Not mutagenic | nih.gov |

| 2,9-Bis-(p-nitrophenyl)adenine | Mutagenic | nih.gov |

| 8,9-Bis-(p-nitrophenyl)adenine | Mutagenic | nih.gov |

| N6,9-Bis-(p-nitrophenyl)adenine | Not mutagenic | nih.gov |

Antimicrobial Activity

The antimicrobial potential of this compound is directly indicated by the same study that highlighted its mutagenic properties. The compound's demonstrated mutagenicity towards Salmonella typhimurium strains TA98 and TA100 inherently classifies it as having activity against this bacterium. nih.gov The mechanism of this antimicrobial action is likely tied to its ability to induce mutations and DNA damage, which would be detrimental to bacterial survival. nih.gov

While specific studies detailing a broad spectrum of antimicrobial activity for this compound are not abundant, the general class of adenine derivatives and other nitrogen-containing heterocyclic compounds have been investigated for their antibacterial and antifungal properties. biointerfaceresearch.comresearchgate.netnih.govderpharmachemica.com For instance, other compounds containing a p-nitrophenyl group have shown activity against various pathogens. The essentiality of the nitro group for the mutagenic effect in Salmonella suggests that this functional group is key to its bioactivity. nih.gov

Table 2: Antimicrobial-Related Activity of this compound

| Organism | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Salmonella typhimurium (strains TA98 and TA100) | Directly mutagenic | Induction of DNA damage, potentially through intercalation. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Nitrophenyl Group Position (ortho, meta, para) on Biological Activity

The positioning of the nitro group on the phenyl ring of nitrophenyladenine derivatives is a critical determinant of their mutagenic potency. Studies comparing the ortho, meta, and para isomers have revealed significant differences in their biological effects.

Research has demonstrated that adenine (B156593) derivatives with a p-nitrophenyl group at the 2, 8, or 9 positions are directly mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov In contrast, N6-(p-nitrophenyl)adenine shows no mutagenic activity. nih.gov Among the positional isomers, the para-nitro substituted compounds are considerably more active than their ortho and meta counterparts. nih.gov For instance, a crude preparation of 2-phenyladenosine was found to be mutagenic, with subsequent analysis identifying the contaminating 2-(m- and p-nitrophenyl)-adenosines as the mutagenic agents. nih.govoup.comoup.com The higher mutagenic potential of para-isomers is thought to be related to the increased conjugation of the p-nitrophenyl substituent. nih.gov The coplanar nature of the nitrophenyl and purine (B94841) rings appears to be important for this mutagenicity. nih.gov

Influence of Adenine Moiety Modifications on Potency and Selectivity

Modifications to the adenine core, particularly at the C2 and N6 positions, are instrumental in modulating the potency and selectivity of these compounds for adenosine (B11128) receptors. acs.org

The introduction of various substituents at the N6 position can significantly impact receptor affinity and selectivity. For example, N6-cycloalkyl substitution is a common strategy for achieving A1 adenosine receptor (A1AR) selectivity. nih.gov Conversely, bulky substituents at the N6 position can also direct selectivity towards other receptor subtypes. nih.gov

The C2 position also offers a key site for modification. Introducing bulky and hydrophobic groups at this position tends to enhance selectivity for the A2A adenosine receptor (A2AAR). ucl.ac.uk The interplay between substituents at the C2 and N6 positions is a crucial aspect of ligand design, as modifications at both sites can lead to compounds with high affinity and selectivity for specific adenosine receptor subtypes. acs.orgtandfonline.com For instance, the combination of a 2-chloro substitution with modifications at the N6 and 5'-positions can significantly enhance A3 adenosine receptor (A3AR) selectivity.

Comparison of Mutagenic Potency across Bases, Ribonucleosides, and Deoxyribonucleosides

The mutagenic strength of nitrophenyl-substituted purines varies significantly depending on whether the compound is a free base, a ribonucleoside, or a deoxyribonucleoside.

A comparative study showed that 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605) (15p) was more strongly mutagenic than 2-(p-nitrophenyl)-adenine (7p), which in turn was more potent than 2-(p-nitrophenyl)-adenosine (5p) in S. typhimurium strains TA98 and TA100 without metabolic activation. nih.govoup.comoup.com The deoxyribonucleoside, 15p, exhibited a mutagenic potency in TA98 that was an order of magnitude greater than that of 4-nitroquinoline (B1605747) N-oxide. nih.govoup.comoup.com This compound also demonstrated mutagenicity in a mouse cell line. nih.govoup.comoup.com These findings underscore that the sugar moiety plays a critical role in the mutagenic potential of these compounds.

Ligand Design Principles for Adenosine Receptors

The rational design of potent and selective ligands for adenosine receptors is guided by well-established SAR principles, focusing primarily on modifications at the C2, N6, and 5' positions of the adenosine scaffold. ucl.ac.uknih.gov

For A1 Receptor Selectivity:

N6-Position: N6-Cyclopentyladenosine (CPA) and its 2-chloro derivative (CCPA) are highly potent and selective A1AR agonists. nih.gov

For A2A Receptor Selectivity:

C2-Position: The introduction of bulky and hydrophobic substituents, such as hexynyl or phenylethynyl groups, at the C2-position enhances A2AAR selectivity. ucl.ac.uk

5'-Position: Small alkyl amide substitutions at the 5'-position, as seen in NECA, generally increase potency at all adenosine receptor subtypes.

For A3 Receptor Selectivity:

N6-Position: An N6-benzyl group is favored as it diminishes potency at A1 and A2A receptors. nih.gov Substitution on this benzyl (B1604629) group, particularly with a 3-iodo group, further enhances A3AR affinity. nih.gov

C2-Position: 2-Chloro substitution, when combined with optimal N6 and 5' modifications, significantly increases A3AR selectivity. nih.gov

5'-Position: A 5'-N-methylamide group (MECA) provides favorable A3AR versus A1/A2A affinity. nih.gov The combination of these modifications led to the development of highly selective A3AR agonists like Cl-IB-MECA. nih.gov

The table below summarizes some key adenosine receptor ligands and their selectivity.

| Compound | Target Selectivity | Key Structural Features |

| CPA (N6-Cyclopentyladenosine) | A1 | N6-cycloalkyl group nih.gov |

| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 | 2-chloro and N6-cycloalkyl groups nih.gov |

| CGS-21680 | A2A | C2- and 5'-substitutions researchgate.net |

| Regadenoson | A2A | N6- and C2-substitutions nih.gov |

| IB-MECA | A3 | N6-(3-iodobenzyl) and 5'-N-methyluronamide groups nih.gov |

| Cl-IB-MECA | A3 | 2-chloro, N6-(3-iodobenzyl), and 5'-N-methyluronamide groups nih.gov |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Identification of Key Interacting Residues (e.g., Hydrogen Bonds, π-π Interactions)

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov For adenine (B156593) derivatives, the adenine core is capable of forming multiple hydrogen bonds with amino acid residues in a protein's active site. mdpi.com The p-nitrophenyl group can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. nih.gov These methods can provide insights into molecular geometry, electronic structure, and spectroscopic properties.

Electronic Structure Analysis (HOMO-LUMO, Charge Transfer)

The electronic properties of a molecule are often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. researchgate.net

For molecules containing a nitro group, such as p-nitrophenyl derivatives, the nitro group acts as an electron-withdrawing group, which can significantly influence the electronic structure. researchgate.net This can lead to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting nitro group. academie-sciences.frmdpi.com In the case of 2-(p-nitrophenyl)adenine, the adenine moiety can act as the electron donor and the p-nitrophenyl group as the acceptor. This ICT is a key factor in determining the molecule's electronic and optical properties. academie-sciences.frijarset.com

Calculations on similar molecules have shown how the energies of HOMO and LUMO, and consequently the energy gap, can be determined. acs.org For instance, in a study of various chromophores, the HOMO/LUMO values were calculated to be in the range of -4.797/–2.666 eV to -5.177/–2.680 eV. acs.org The charge transfer characteristics can be analyzed using methods like Mulliken population analysis. nih.gov

Table 1: Key Parameters from Electronic Structure Analysis

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and an acceptor group within the same molecule. |

Spectroscopic Property Prediction (UV-Vis, IR)

Theoretical calculations can predict spectroscopic properties like UV-Vis and Infrared (IR) spectra. bu.ac.bdresearchgate.net Time-dependent DFT (TD-DFT) is a common method used to predict UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. bu.ac.bdnih.gov The calculated absorption maxima (λmax) can be compared with experimental data. libretexts.org

For conjugated systems, the electronic transitions are typically of the π→π* and n→π* type. libretexts.org The presence of the p-nitrophenyl group in this compound is expected to result in characteristic absorption bands in the UV-Vis spectrum. msu.edu Computational studies on similar compounds have successfully predicted their UV-Vis spectra, providing insights into the electronic transitions involved. bu.ac.bd For example, the calculated UV-Vis spectrum of cytosine showed good agreement with the experimental spectrum. bu.ac.bd

IR spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies, which can then be compared to experimental IR spectra to aid in the assignment of vibrational bands. researchgate.net

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often referred to as push-pull systems, can exhibit non-linear optical (NLO) properties. researchgate.netrsc.org These materials have applications in optoelectronics and photonics. mdpi.com The p-nitrophenyl group is a well-known component in molecules designed for NLO applications due to its strong electron-withdrawing nature. researchgate.netresearchgate.net

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. ijarset.com For a molecule to have a significant NLO response, it generally needs a large change in dipole moment upon excitation, which is characteristic of ICT. researchgate.net The combination of the electron-donating adenine and the electron-accepting p-nitrophenyl group in this compound suggests that it may possess NLO properties. Theoretical studies on similar donor-acceptor systems have confirmed their potential as NLO materials. rsc.orgdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape and binding dynamics of molecules over time. In the context of this compound and related adenine derivatives, MD simulations provide insights into their structural flexibility, preferred conformations, and interactions with biological targets.

The analysis of MD trajectories often involves calculating parameters like the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) to quantify conformational stability and flexibility. biorxiv.org RMSD measures the average distance between the atoms of superimposed structures, providing a measure of conformational drift over time. RMSF identifies regions of the molecule that exhibit the most significant fluctuations, while Rg indicates the compactness of the structure. biorxiv.org

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed protein or nucleic acid structures; indicates conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Reveals the flexibility of different regions of a molecule by measuring the fluctuation of each atom around its average position. |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. |

| Dihedral Angles | Define the conformation of the molecular backbone and side chains. |

Homology Modeling for Protein Structure Prediction

Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous "template" protein. researchgate.net This technique is particularly valuable when there is a significant sequence identity (typically above 30-40%) between the target and template proteins. researchgate.net The fundamental principle is that proteins with similar sequences tend to fold into similar structures.

The process of homology modeling involves several key steps:

Template Identification: The first step is to identify suitable template structures from protein databases like the Protein Data Bank (PDB) using sequence alignment tools such as BLAST. ayubmed.edu.pk

Sequence Alignment: The target sequence is then aligned with the template sequence to establish correspondences between residues.

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and modeling the non-aligned regions, such as loops. researchgate.net

Homology modeling has been instrumental in predicting the structures of various proteins, which in turn facilitates the study of their function, catalytic mechanisms, and interactions with ligands like this compound. researchgate.net For instance, by modeling the structure of a target enzyme, researchers can perform molecular docking studies to predict how a ligand might bind to the active site. This information is crucial for understanding the determinants of binding affinity and specificity and can guide the design of new inhibitors or activators. While homology models are highly valuable, it is important to recognize that their accuracy is dependent on the quality of the template and the sequence identity between the target and template. researchgate.net

Table 2: Stages of Homology Modeling

| Stage | Description | Key Tools/Methods |

| Template Identification | Searching for known protein structures with sequence similarity to the target sequence. | BLAST, SWISS-MODEL |

| Sequence Alignment | Aligning the target sequence with the template sequence(s). | ClustalW, T-Coffee |

| Model Building | Generating the 3D coordinates of the target protein based on the template structure. | MODELLER, SWISS-MODEL |

| Model Refinement | Optimizing the geometry and energy of the initial model. | Molecular Dynamics (MD) simulations, Energy Minimization |

| Model Validation | Assessing the quality and accuracy of the predicted structure. | PROCHECK, ProSA, Ramachandran plots |

Anion-π Interaction Studies

Anion-π interactions are non-covalent forces that occur between an anion and the electron-deficient face of a π-system, such as an aromatic ring. rsc.org These interactions are primarily electrostatic in nature, arising from the attraction between the negative charge of the anion and the positive quadrupole moment of the π-system. rsc.org The strength of this interaction can be influenced by the nature of the anion, the electron-withdrawing or -donating substituents on the aromatic ring, and the surrounding environment. rsc.org

The p-nitrophenyl group in this compound, with its electron-withdrawing nitro group, creates an electron-deficient π-system that is poised to engage in anion-π interactions. Computational and experimental studies have demonstrated the significance of such interactions in molecular recognition and catalysis. rsc.org For example, the presence of electron-deficient arenes can facilitate the binding of anions. rsc.org

Studies on synthetic receptors have provided quantitative insights into the strength and nature of anion-π interactions. rsc.org These studies often employ techniques like NMR spectroscopy and X-ray crystallography to characterize the geometry and energetics of these interactions in both solution and the solid state. The distance between the anion and the centroid of the aromatic ring is a key parameter used to identify and characterize anion-π interactions. rsc.org The investigation of these interactions is crucial for a comprehensive understanding of the binding modes of molecules like this compound and for the rational design of molecules with tailored binding properties.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(p-Nitrophenyl)adenine and its Derivatives

The chemical compound this compound and its derivatives have been the subject of research, revealing significant insights into their synthesis, chemical behavior, and biological activities. A key finding is the established mutagenic potential of several derivatives. Specifically, 2-(p-nitrophenyl)-adenosine, 2-(p-nitrophenyl)-adenine (7p), and 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605) (15p) have demonstrated strong mutagenicity in Salmonella typhimurium strains TA98 and TA100 without the need for metabolic activation. oup.comresearchgate.net The order of mutagenic potency was determined to be 15p > 7p > 5p, with 15p exhibiting a potency an order of magnitude greater than 4-nitroquinoline (B1605747) N-oxide in the TA98 strain. oup.com

Synthetic routes to this compound and its derivatives have been developed. One method involves the reaction of 2',3',5'-tri-O-acetyl-5-amino-4-cyanoimidazole riboside with p-nitrobenzonitrile in methanolic ammonia (B1221849), which yields 2-(p-Nitrophenyl)-adenosine. oup.com This can then be hydrolyzed to this compound. oup.com Another approach involves the reaction of 5-amino-4-amidino-imidazoles with nitrobenzaldehydes to produce 2-(Nitrophenyl)adenine derivatives. cdnsciencepub.comcdnsciencepub.comscholaris.ca The subsequent reduction of the nitro group to an amino group, often using iron powder and acetic acid, has also been a focus of synthetic studies, allowing for the creation of 2-(aminophenyl)adenine derivatives. cdnsciencepub.comcdnsciencepub.comscholaris.ca

The physicochemical properties of this compound have been characterized, with a reported melting point of over 300°C. oup.com Spectroscopic data, including mass spectrometry and ¹H-NMR, have been crucial in confirming the structure of these compounds. oup.com The molecular weight of this compound is 256.22 g/mol , and its molecular formula is C₁₁H₈N₆O₂. nih.gov

Unexplored Areas and Research Gaps

Despite the existing research, several areas concerning this compound and its analogs remain underexplored. The precise mechanisms underlying the observed mutagenicity are not fully elucidated. While the direct-acting nature of the mutagenicity is established, the specific molecular interactions with DNA and the cellular repair pathways that may be involved warrant further investigation.

The broader biological activity profile of this compound and its derivatives beyond mutagenicity is largely unknown. Systematic screening against a wider range of biological targets, including various enzymes and receptors, could uncover novel therapeutic or research applications. For instance, while some adenine (B156593) analogs are known to inhibit enzymes like protein arginine methyltransferases and DNA adenine methyltransferases, the inhibitory potential of this compound against such enzymes has not been extensively studied. acs.orgacs.org

The structure-activity relationships (SAR) for the mutagenic and any other potential biological activities could be more deeply explored. While the high mutagenicity of the para-nitro substituted compound is noted, a systematic investigation of how different substituents on the phenyl ring affect activity would provide a more comprehensive understanding. oup.comresearchgate.net Furthermore, the exploration of this compound and its derivatives as potential biochemical probes or tools is an area with significant untapped potential.

Potential for Development of Novel Biochemical Tools

The unique properties of this compound and its derivatives suggest their potential for development as novel biochemical tools. The nitro group, for instance, can serve as a useful chemical handle or a photoactivatable group. Photolabile "caged" compounds, which release an active molecule upon light stimulation, are valuable tools in cell biology. acs.orgnih.gov The nitrophenyl moiety in this compound could potentially be adapted for such applications, allowing for the controlled release of adenine or its analogs in biological systems.

The development of fluorescent analogs based on the this compound scaffold could lead to new probes for studying nucleic acids and protein-nucleic acid interactions. Emissive base analogs are powerful tools for investigating DNA and RNA at a molecular level. rsc.org The introduction of a fluorophore or the modification of the existing structure to enhance fluorescence could yield valuable research tools.

Furthermore, the reactive nature of the nitro group could be exploited for the development of affinity labels or cross-linking agents. Photoaffinity probes containing azido-nitrophenyl groups have been successfully used to identify specific protein binding sites. nih.govnih.gov A similar strategy could be employed with derivatives of this compound to identify its cellular interaction partners, thereby elucidating its mechanism of action. The compound's structure could also serve as a starting point for designing inhibitors of specific enzymes involved in nucleotide metabolism or signaling. nih.govfrontiersin.org

Q & A

Q. What are the standard protocols for synthesizing 2-(p-nitrophenyl)adenine derivatives?

A common method involves coupling adenine with nitro-substituted aryl halides using iron powder in acetic acid under reflux. Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to achieve yields >70%. Characterization via HPLC and NMR is recommended to confirm purity and structural integrity . For example, Table 1 in details reaction parameters for synthesizing derivatives like 2-(3-nitrophenyl)adenine.

Q. How can researchers safely handle this compound given its toxicological profile?

Safety protocols include working in a fume hood, using PPE, and avoiding exposure to heat, which may decompose the compound into toxic NOx fumes. Mutagenicity data from Salmonella typhimurium assays ( ) suggest strict adherence to biohazard containment. Storage at 0–6°C in airtight containers is advised, as per handling guidelines for nitroaromatic compounds .

Q. What analytical techniques are suitable for characterizing this compound?

UV-Vis spectroscopy (for nitro group absorption at ~400 nm), LC-MS for molecular weight confirmation, and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation. Comparative analysis with reference standards (e.g., ChemWhat’s protocols in ) ensures accuracy. Raw data should be archived in appendices, with processed results in the main text, per academic writing standards .

Advanced Research Questions

Q. How can conflicting data on the reduction of this compound derivatives be resolved?

Discrepancies in reduction efficiency (e.g., Table 2 vs. Table 3 in ) may arise from catalyst choice or solvent polarity. Systematic evaluation using controlled variables (e.g., Pd/C vs. Fe/HCl) and kinetic studies (e.g., monitoring by TLC or in-situ IR) can identify optimal conditions. Statistical tools like ANOVA help distinguish methodological artifacts from true variability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro group enhances electrophilicity at the adenine C2 position. Kinetic studies (e.g., ) show pseudo-first-order dependence on hydroxide ion concentration in micellar systems. Computational modeling (DFT) of transition states or Hammett plots can further clarify substituent effects .

Q. How does this compound interact with biological targets like reverse transcriptases?

Competitive inhibition assays (e.g., with bis-p-NPP in ) and X-ray crystallography of enzyme-ligand complexes reveal binding modes. Mutagenesis studies (e.g., Ala-scanning) pinpoint critical residues. Cross-referencing with antiviral nucleotide analogs ( ) provides insights into structure-activity relationships .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in synthesis yields or bioassay results .

- Experimental Design : For reduction studies, employ a fractional factorial design to test variables like catalyst loading, temperature, and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.